![molecular formula C26H23BrN2O6S2 B2891500 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 850926-89-5](/img/structure/B2891500.png)
2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23BrN2O6S2 and its molecular weight is 603.5. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A study on a related compound, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, demonstrated significant anticancer activity against CNS cancer subpanels, including Glioblastoma and Gliosarcoma, suggesting a potential pathway for research into treatments for these cancers. This compound and its derivatives were synthesized and evaluated for their anticancer activities against a variety of cancer cell lines, revealing specific cytostatic and antiproliferative effects on different cancers (Volodymyr Zyabrev et al., 2022).
Antimicrobial and Quantum Calculations
Another related study focused on the synthesis of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their reaction with nitrogen-based nucleophiles. These compounds displayed good antimicrobial activity, with specific derivatives showing high activity against most strains tested. Computational quantum calculations provided a solid correlation between experimental and theoretical expectations, supporting the compounds' antimicrobial efficacy (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Antioxidant Activity
The antioxidant properties of amidomethane sulfonyl-linked bis heterocycles, including derivatives similar to the queried compound, were evaluated. One derivative exhibited superior antioxidant activity, surpassing that of the standard Ascorbic acid. This suggests a potential role in developing antioxidant therapies (Bhanu Prakash Talapuru et al., 2014).
Pharmacological Evaluations
A broader spectrum of pharmacological evaluations was conducted on various 1,3,4-oxadiazole and acetamide derivatives, revealing a range of antibacterial and anti-enzymatic activities. These studies indicate the potential for these compounds in therapeutic applications, underscoring the need for further research into their mechanisms of action and efficacy (K. Nafeesa et al., 2017).
Molecular Docking and Computational Studies
Theoretical studies on antimalarial sulfonamides against COVID-19, utilizing computational calculations and molecular docking, showcased the potential of sulfonamide derivatives in addressing infectious diseases. These studies underline the importance of computational tools in drug discovery and development, particularly in responding to global health crises (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O6S2/c1-16-4-6-17(7-5-16)24-29-25(37(31,32)20-11-8-18(27)9-12-20)26(35-24)36-15-23(30)28-21-13-10-19(33-2)14-22(21)34-3/h4-14H,15H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGELOEAABXXCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide |
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